Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl 3-formyl-2-methoxybenzoate
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic utility of highly functionalized aromatic scaffolds cannot be overstated. Methyl 3-formyl-2-methoxybenzoate emerges as a compound of significant interest, presenting researchers with a unique trifunctional architecture. The presence of an aldehyde, a methyl ester, and a methoxy group on a benzene ring—all in a specific ortho/meta relationship—offers a rich platform for complex molecular engineering. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive technical overview of this molecule. We will delve into its chemical identity, plausible synthetic strategies, characteristic analytical signatures, potential applications, and essential safety protocols. The narrative that follows is grounded in established chemical principles, offering not just data, but the scientific rationale behind it.
Core Chemical and Physical Properties
Methyl 3-formyl-2-methoxybenzoate is a distinct organic compound whose utility is defined by its structure. The following table summarizes its key identifiers and computed physical properties. It is crucial to note that while its identity is well-established, comprehensive experimental data on its physical properties is not widely published; therefore, some values are based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 186312-96-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| Predicted Boiling Point | 328.1 ± 27.0 °C at 760 mmHg | N/A (Predicted) |
| Appearance | White to off-white solid (Expected) | N/A (Inferred) |
Molecular Structure Diagram
Caption: Chemical structure of Methyl 3-formyl-2-methoxybenzoate.
Synthesis and Mechanistic Considerations
A definitive, high-yield synthesis protocol for Methyl 3-formyl-2-methoxybenzoate is not prominently documented in peer-reviewed literature, likely due to challenges in regioselectivity. Standard electrophilic aromatic substitution reactions on the precursor, methyl 2-methoxybenzoate, are complicated by the directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while the methyl ester is a meta-director. The position para to the activating methoxy group (C5) is the most electronically and sterically favored site for substitution, leading to the formation of the isomeric Methyl 5-formyl-2-methoxybenzoate as the major product in many classical formylation reactions.[3]
However, the synthesis of the 3-formyl isomer is achievable. A plausible and widely applicable method is the Vilsmeier-Haack reaction , which utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system to generate the electrophilic Vilsmeier reagent.
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
This protocol describes a general approach. Researchers must optimize reaction conditions (temperature, time, stoichiometry) and employ rigorous purification to isolate the desired C3-formylated product from its isomers.
Caption: Proposed workflow for the synthesis of Methyl 3-formyl-2-methoxybenzoate.
Detailed Experimental Protocol (Hypothetical)
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Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
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Formylation: Dissolve the starting material, methyl 2-methoxybenzoate (1.0 eq.), in a suitable solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the electrophilic attack on the moderately activated aromatic ring.
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Workup and Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it over crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. Stir vigorously until hydrolysis is complete.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue will be a mixture of isomers. Purify this mixture using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 3-formyl and 5-formyl isomers.
Trustworthiness Note: The key to this protocol's success lies in the final purification step. The polarity difference between the 3-formyl and 5-formyl isomers should be sufficient for separation via silica gel chromatography, but this must be validated experimentally.
Spectroscopic Characterization (Predicted)
Experimental spectra for Methyl 3-formyl-2-methoxybenzoate are not widely available in public databases. The following analysis is based on established principles of NMR spectroscopy and provides a reliable prediction of the expected spectrum.
Predicted ¹H NMR Spectrum
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Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically δ 9.8-10.5 ppm . This significant downfield shift is due to the strong anisotropic effect of the carbonyl group.
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Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern.
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H6 (ortho to ester): This proton will be a doublet of doublets (dd), coupled to both H5 and H4. Expected around δ 7.8-8.0 ppm .
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H4 (ortho to aldehyde): This proton will also be a doublet of doublets (dd), coupled to H5 and H6. Expected around δ 7.7-7.9 ppm .
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H5 (para to ester): This proton will appear as a triplet or doublet of doublets (t or dd), coupled to H4 and H6. Expected around δ 7.2-7.4 ppm .
-
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm .
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Ester Methyl Protons (-COOCH₃): A second sharp singlet for the three ester methyl protons will appear, typically slightly upfield from the methoxy protons, around δ 3.8-3.9 ppm .
Expected ¹³C NMR Signals
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Carbonyl Carbons: Two signals in the highly deshielded region: C=O (aldehyde) ~190-195 ppm and C=O (ester) ~165-170 ppm.
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Aromatic Carbons: Six distinct signals between ~110-160 ppm, including the two oxygen-substituted carbons (C1, C2) at the lower end of this range.
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Methyl Carbons: Two signals in the upfield region: -OCH₃ ~55-60 ppm and -COOCH₃ ~50-55 ppm.
Expected Mass Spectrometry Fragmentation
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 194. Key fragmentation patterns would include the loss of the methoxy radical (M-31, m/z=163) and the loss of the ester methyl group (M-15, m/z=179).
Applications in Research and Development
Methyl 3-formyl-2-methoxybenzoate is a versatile intermediate whose value lies in the orthogonal reactivity of its three functional groups. This allows for sequential, selective transformations, making it a powerful tool in the synthesis of complex target molecules.
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Pharmaceutical Synthesis: As a substituted benzaldehyde, it is a precursor for heterocyclic compounds like quinolines, benzofurans, and isoquinolines, which are common scaffolds in medicinal chemistry.[4] The aldehyde can be used to build these ring systems through reactions like the Friedländer annulation or Wittig-type reactions followed by cyclization.
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Agrochemicals and Materials Science: The unique electronic and steric environment of the aromatic ring can be exploited to synthesize novel pesticides, herbicides, or functional organic materials such as dyes and polymers.
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Fine Chemicals and Fragrances: The aromatic aldehyde moiety is a common feature in fragrance chemistry, suggesting its potential use in developing new aromatic compounds.[4]
Diagram of Potential Synthetic Transformations
Caption: Synthetic utility of Methyl 3-formyl-2-methoxybenzoate.
Safety and Handling
| Hazard Category | Precautionary Statement | Source(s) |
| Eye Irritation | Causes serious eye irritation. (H319) | [5][6] |
| Skin Irritation | Causes skin irritation. (H315) | [5][6] |
| Respiratory Irritation | May cause respiratory irritation. (H335) | [5][6] |
| Handling | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area or fume hood. | [5][6] |
| Personal Protection | Wear protective gloves, safety glasses with side shields, and a lab coat. (P280) | [5] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. | N/A (Standard) |
Disclaimer: This safety information is extrapolated from related compounds. Always consult a comprehensive, compound-specific SDS from the supplier before handling and perform a thorough risk assessment.
References
-
CP Lab Safety. Methyl 3-formyl-2-methoxybenzoate, min 95%, 100 mg. Available at: [Link]
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MySkinRecipes. Methyl 3-formyl-2-methoxybenzoate. Available at: [Link]
-
Pharmaffiliates. 186312-96-9 | Chemical Name : Methyl 3-formyl-2-methoxybenzoate. Available at: [Link]
-
Chem-Station International Edition. (2014, April 13). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available at: [Link]
-
PharmaCompass. Methyl 5-Formyl-2-methoxybenzoate: A Key Synthesis Intermediate. Available at: [Link]
- Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
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- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
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